molecular formula C11H10N4S B11789364 2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline

2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline

Cat. No.: B11789364
M. Wt: 230.29 g/mol
InChI Key: AYINNXKZVGZVOA-UHFFFAOYSA-N
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Description

2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline is a heterocyclic compound that features a fused ring system combining thiazole and triazole moieties. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline typically involves the heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione. This reaction affords 1-(6-methylthiazolo[3,2-b][1,2,4]-triazol-5-yl)ethan-1-one, which can then be further reacted with various reagents to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with biological pathways, leading to its observed biological activities. For example, it has been shown to inhibit Top1 activity, which is crucial for DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline is unique due to its specific substitution pattern and the presence of both thiazole and triazole rings

Properties

Molecular Formula

C11H10N4S

Molecular Weight

230.29 g/mol

IUPAC Name

2-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)aniline

InChI

InChI=1S/C11H10N4S/c1-7-10(8-4-2-3-5-9(8)12)16-11-13-6-14-15(7)11/h2-6H,12H2,1H3

InChI Key

AYINNXKZVGZVOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NN12)C3=CC=CC=C3N

Origin of Product

United States

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